molecular formula C6H5ClFN B12840273 2-Chloro-5-(fluoromethyl)pyridine

2-Chloro-5-(fluoromethyl)pyridine

Cat. No.: B12840273
M. Wt: 145.56 g/mol
InChI Key: BXQQDOSRRXETJE-UHFFFAOYSA-N
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Description

2-Chloro-5-(fluoromethyl)pyridine is an organic compound with the molecular formula C6H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine and fluoromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(fluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-methylpyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid triphosgene or diphosgene as chlorinating agents can also reduce the environmental impact by minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(fluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-amino-5-(fluoromethyl)pyridine.

    Oxidation: Formation of 2-chloro-5-(fluoromethyl)benzoic acid.

    Reduction: Formation of 2-chloro-5-methylpyridine.

Scientific Research Applications

2-Chloro-5-(fluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(fluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the fluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(fluoromethyl)pyridine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specific properties .

Properties

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

IUPAC Name

2-chloro-5-(fluoromethyl)pyridine

InChI

InChI=1S/C6H5ClFN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2

InChI Key

BXQQDOSRRXETJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CF)Cl

Origin of Product

United States

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